molecular formula C10H20N2O4S2 B2515232 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide CAS No. 2034305-00-3

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide

Cat. No.: B2515232
CAS No.: 2034305-00-3
M. Wt: 296.4
InChI Key: QMABLKNXUVXECY-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide is a bicyclic tertiary amine derivative characterized by a rigid 8-azabicyclo[3.2.1]octane scaffold. The compound features two sulfonamide groups: a methylsulfonyl moiety at the 8-position and an ethanesulfonamide group at the 3-position. The bicyclic core is structurally analogous to tropane alkaloids, which are known for their neuromodulatory activities .

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-3-18(15,16)11-8-6-9-4-5-10(7-8)12(9)17(2,13)14/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABLKNXUVXECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CC2CCC(C1)N2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the methylsulfonyl and ethanesulfonamide groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic core or the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under various conditions, often requiring catalysts or specific solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name 8-Substituent 3-Substituent Molecular Weight Key Properties/Activities References
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide Methylsulfonyl Ethanesulfonamide 252.29 High polarity, potential enzyme inhibition
2-(2-fluorophenoxy)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide Methylsulfonyl 2-Fluorophenoxy acetamide 384.41 Antipathogenic activity
8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine Methyl Phenylethylamine 244.38 Neuromodulatory (e.g., dopamine/serotonin receptor interactions)
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol Methyl Hydroxymethyl 155.24 Precursor for ester/prodrug synthesis
Mutilin 14-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylmethylsulfanyl)-acetate Methyl Thioacetate-mutilin conjugate 518.00 Antibacterial (targeting ribosomes)

Key Observations

Substituent Effects on Bioactivity: Methylsulfonyl vs. Methyl at 8-Position: The methylsulfonyl group (as in the target compound) enhances electron-withdrawing effects, reducing the basicity of the tertiary nitrogen compared to methyl-substituted analogues (e.g., 8-methyl-N-(2-phenylethyl)-...). This may improve metabolic stability and receptor selectivity . Ethanesulfonamide vs.

Synthetic Accessibility: Methanol derivatives (e.g., (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol) serve as intermediates for further functionalization, as seen in mutilin conjugates (). The target compound’s synthesis likely involves sulfonylation of a 3-amine precursor .

Therapeutic Implications :

  • Phenylethylamine-substituted analogues () exhibit neuromodulatory profiles, while sulfonamide derivatives (target compound) may target enzymes like carbonic anhydrase or 5-HT4 receptors, as suggested by structural parallels to velusetrag () .

Research Findings and Data

Physicochemical Properties

  • Polarity : The dual sulfonamide groups in the target compound confer higher water solubility compared to methyl- or aryl-substituted analogues.
  • Stability : Sulfonamides resist hydrolysis better than esters (e.g., mutilin conjugate in ), suggesting prolonged in vivo activity .

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide is a synthetic compound characterized by a bicyclic structure that incorporates a nitrogen atom and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery involving nitrogen-containing heterocycles.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 287.36 g/mol. The structural uniqueness arises from its bicyclic framework combined with sulfonamide and amide functionalities, which can influence its reactivity and biological activity.

Property Value
Molecular FormulaC₁₃H₁₉N₃O₃S
Molecular Weight287.36 g/mol
Structure TypeBicyclic amine
Key Functional GroupsSulfonamide, Amide

The mechanism of action for compounds containing the 8-azabicyclo[3.2.1]octane scaffold often involves interactions with neurotransmitter systems, particularly those related to monoamine transporters. Research indicates that modifications to the bicyclic structure can significantly influence potency and selectivity towards specific receptors or enzymes involved in neurotransmitter regulation, suggesting potential applications in treating mood disorders such as depression.

Biological Activities

This compound exhibits potential biological activities that have been explored in various studies:

  • Neuropharmacological Effects : The compound has been studied for its effects on serotonin and norepinephrine reuptake inhibition, indicating potential applications in treating mood disorders.
  • Anti-inflammatory Properties : Modifications in the bicyclic framework enhance its biological activity, making it a subject of interest for therapeutic agents targeting inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is necessary to elucidate these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the 8-azabicyclo[3.2.1]octane family:

  • Study on Neurotransmitter Interaction : A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane showed varying degrees of inhibition on serotonin transporters, suggesting their potential use as antidepressants .
  • Anti-inflammatory Research : Research indicated that modifications to the azabicyclo structure could enhance anti-inflammatory effects, making it a candidate for treating conditions like arthritis .

Synthesis Methods

The synthesis of this compound typically involves the reaction of a functionalized 8-azabicyclo[3.2.1]octane derivative with methanesulfonyl chloride under basic conditions, allowing for the introduction of the methylsulfonyl group at the 3-position of the bicyclic structure.

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